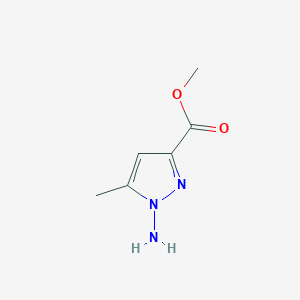
Methyl 2-acetamido-3-(2-fluorophenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-acetamido-3-(2-fluorophenyl)propanoate (MAFP) is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is widely used in scientific research due to its ability to inhibit the activity of various enzymes, such as cyclooxygenases (COXs), lipases, and proteases.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for Methyl 2-acetamido-3-(2-fluorophenyl)propanoate involves the reaction of 2-fluoroacetophenone with methyl acetoacetate followed by the addition of ammonia and acetic anhydride to form the final product.
Starting Materials
2-fluoroacetophenone, methyl acetoacetate, ammonia, acetic anhydride
Reaction
Step 1: 2-fluoroacetophenone is reacted with methyl acetoacetate in the presence of sodium ethoxide as a base to form methyl 2-acetyl-3-(2-fluorophenyl)propanoate., Step 2: The product from step 1 is then treated with ammonia in ethanol to form methyl 2-acetamido-3-(2-fluorophenyl)propanoate., Step 3: Finally, acetic anhydride is added to the reaction mixture to form the desired product, Methyl 2-acetamido-3-(2-fluorophenyl)propanoate.
Wirkmechanismus
Methyl 2-acetamido-3-(2-fluorophenyl)propanoate inhibits the activity of COXs by irreversibly acetylating a serine residue in the active site of the enzyme. This prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. Methyl 2-acetamido-3-(2-fluorophenyl)propanoate also inhibits the activity of lipases and proteases by covalently modifying the active site of these enzymes.
Biochemische Und Physiologische Effekte
Methyl 2-acetamido-3-(2-fluorophenyl)propanoate has been shown to have anti-inflammatory, analgesic, and anti-tumor effects in various animal models. It has also been shown to inhibit platelet aggregation and induce apoptosis in cancer cells. However, Methyl 2-acetamido-3-(2-fluorophenyl)propanoate has been reported to have cytotoxic effects on certain cell types, such as neuronal cells.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-acetamido-3-(2-fluorophenyl)propanoate is a useful tool compound for studying the role of COXs, lipases, and proteases in various biological processes. It has a high degree of selectivity and irreversibility, which makes it a valuable tool for studying enzyme function. However, Methyl 2-acetamido-3-(2-fluorophenyl)propanoate's irreversible inhibition can make it difficult to study the recovery of enzyme activity after inhibition. Additionally, Methyl 2-acetamido-3-(2-fluorophenyl)propanoate's cytotoxic effects on certain cell types can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of Methyl 2-acetamido-3-(2-fluorophenyl)propanoate in scientific research. One direction is the development of more selective and reversible inhibitors of COXs, lipases, and proteases. Another direction is the use of Methyl 2-acetamido-3-(2-fluorophenyl)propanoate in combination with other drugs to enhance its therapeutic efficacy and reduce its cytotoxicity. Finally, the use of Methyl 2-acetamido-3-(2-fluorophenyl)propanoate in the development of new anti-inflammatory, analgesic, and anti-tumor drugs is another potential future direction.
Wissenschaftliche Forschungsanwendungen
Methyl 2-acetamido-3-(2-fluorophenyl)propanoate is widely used in scientific research due to its ability to inhibit the activity of various enzymes. It is commonly used as a tool compound to study the role of COXs in various biological processes, such as inflammation, pain, and cancer. Methyl 2-acetamido-3-(2-fluorophenyl)propanoate has also been used to study the role of lipases and proteases in lipid metabolism and protein degradation, respectively.
Eigenschaften
IUPAC Name |
methyl 2-acetamido-3-(2-fluorophenyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c1-8(15)14-11(12(16)17-2)7-9-5-3-4-6-10(9)13/h3-6,11H,7H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVOFUZCFMSWGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1F)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-acetamido-3-(2-fluorophenyl)propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane](/img/structure/B121435.png)

![2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B121445.png)



![Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate](/img/structure/B121450.png)


